p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside
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Overview
Description
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: is a biochemical compound with the molecular formula C12H13ClN4O7 and a molecular weight of 360.71 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside involves the azido conjugation of beta-D-galactopyranoside. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature.
Chemical Reactions Analysis
Types of Reactions
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside can undergo several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative .
Scientific Research Applications
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins.
Chemical Biology: The compound’s unique structure allows it to be used in the study of biological systems at the molecular level.
Medicinal Chemistry: It can be used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are used to label and track biomolecules . The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenyl 2-azido-2-deoxy-beta-D-galactopyranoside
- p-Nitrophenyl 2-azido-2-deoxy-beta-D-galactopyranoside
Uniqueness
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is unique due to the presence of both nitro and azido groups, which provide distinct chemical reactivity and versatility in research applications .
Properties
Molecular Formula |
C12H13ClN4O7 |
---|---|
Molecular Weight |
360.71 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-5-azido-6-(2-chloro-4-nitrophenoxy)-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H13ClN4O7/c13-6-3-5(17(21)22)1-2-7(6)23-12-9(15-16-14)11(20)10(19)8(4-18)24-12/h1-3,8-12,18-20H,4H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
BJMHBPGJICQXPT-RMPHRYRLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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